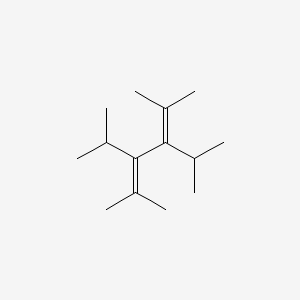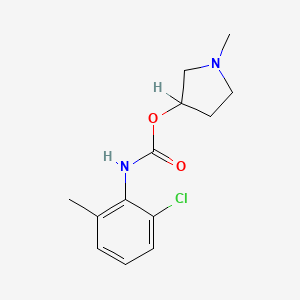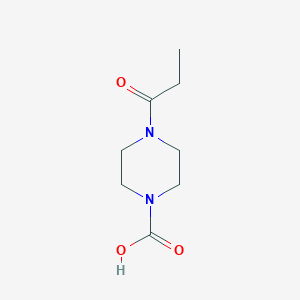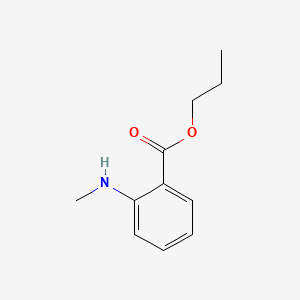
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- is a chemical compound with the molecular formula C14H26 and a molecular weight of 194.3562 g/mol . It is an alkene with two double bonds and is known for its sterically congested structure . The compound is also referred to by its CAS Registry Number 54580-23-3 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- typically involves the dehydration of 2,5-dimethyl-2,5-hexanediol . The process begins with heating the diol to remove crystallization water at temperatures between 90°C and 105°C. Once the crystallization water is removed, the temperature is increased to around 180°C to facilitate the intermolecular dehydration, resulting in the formation of the desired diene .
Industrial Production Methods
In industrial settings, the dehydration process can be carried out using a gas-phase method. This involves passing molten 2,5-dimethyl-2,5-hexanediol through a dehydration tower packed with aluminum oxide (Al2O3) as a catalyst. The temperature in the dehydration tower ranges from 180°C to 300°C. The resulting product is then cooled, separated, and distilled to obtain pure 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- .
化学反应分析
Types of Reactions
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are typical.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
科学研究应用
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in metathesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
作用机制
The mechanism of action of 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make the compound reactive towards electrophiles and nucleophiles, allowing it to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A closely related compound with similar reactivity and applications.
Biisobutenyl: Another similar compound with comparable chemical properties.
Diisocrotyl: Shares structural similarities and reactivity patterns.
Uniqueness
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- is unique due to its sterically congested structure, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules .
属性
CAS 编号 |
54580-23-3 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
2,5-dimethyl-3,4-di(propan-2-yl)hexa-2,4-diene |
InChI |
InChI=1S/C14H26/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9,11H,1-8H3 |
InChI 键 |
OZCHBIWCRXUOKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=C(C)C)C(=C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)

![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13955083.png)
